Cas no 1466514-83-9 (2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid)
2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate
- 2-(azetidin-3-yl)-2-methyl-propanenitrile 2,2,2-trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanenitrile trifluoroacetate
- 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid
- MFCD28133690
- 2-(Azetidin-3-yl)-2-methylpropanenitrile2,2,2-trifluoroacetate
- 2-(azetidin-3-yl)-2-methylpropanenitrile;2,2,2-trifluoroacetic acid
- 1466514-83-9
- 2-(azetidin-3-yl)-2-methylpropanenitrile; trifluoroacetic acid
- SY322367
- 2-(AZETIDIN-3-YL)-2-METHYLPROPANENITRILE TFA
- SB50890
- AS-77086
-
- MDL: MFCD28133690
- Inchi: 1S/C7H12N2.C2HF3O2/c1-7(2,5-8)6-3-9-4-6;3-2(4,5)1(6)7/h6,9H,3-4H2,1-2H3;(H,6,7)
- InChI Key: FXYFSGLBWCXGJI-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.N1CC(C1)C(C#N)(C)C
Computed Properties
- Exact Mass: 238.09291215 g/mol
- Monoisotopic Mass: 238.09291215 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.1
- Molecular Weight: 238.21
2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285730-1g |
2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate |
1466514-83-9 | 95%+ | 1g |
$877 | 2021-06-09 | |
| Alichem | A449041035-1g |
2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate |
1466514-83-9 | 97% | 1g |
1,095.57 USD | 2021-06-15 | |
| abcr | AB542499-100 mg |
2-(Azetidin-3-yl)-2-methylpropanenitrile trifluoroacetate; . |
1466514-83-9 | 100mg |
€196.00 | 2023-06-14 | ||
| abcr | AB542499-250 mg |
2-(Azetidin-3-yl)-2-methylpropanenitrile trifluoroacetate; . |
1466514-83-9 | 250mg |
€349.00 | 2023-06-14 | ||
| abcr | AB542499-1 g |
2-(Azetidin-3-yl)-2-methylpropanenitrile trifluoroacetate; . |
1466514-83-9 | 1g |
€808.00 | 2023-06-14 | ||
| Chemenu | CM285730-250mg |
2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate |
1466514-83-9 | 95%+ | 250mg |
$340 | 2023-03-07 | |
| Chemenu | CM285730-1g |
2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate |
1466514-83-9 | 95%+ | 1g |
$818 | 2023-03-07 | |
| abcr | AB542499-500 mg |
2-(Azetidin-3-yl)-2-methylpropanenitrile trifluoroacetate; . |
1466514-83-9 | 500mg |
€502.00 | 2023-06-14 | ||
| eNovation Chemicals LLC | D619052-100mg |
2-(azetidin-3-yl)-2-methyl-propanenitrile 2,2,2-trifluoroacetic acid |
1466514-83-9 | 97% | 100mg |
$130 | 2024-07-21 | |
| eNovation Chemicals LLC | D619052-250MG |
2-(azetidin-3-yl)-2-methyl-propanenitrile 2,2,2-trifluoroacetic acid |
1466514-83-9 | 97% | 250mg |
$230 | 2024-07-21 |
2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid Suppliers
2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
Additional information on 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid
Recent Advances in the Study of 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid (CAS: 1466514-83-9)
The compound 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid (CAS: 1466514-83-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and trifluoroacetic acid moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic utility.
One of the key areas of research involving this compound is its role as a building block in the synthesis of bioactive molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its conformational rigidity and ability to enhance the pharmacokinetic properties of drug candidates. The trifluoroacetic acid component, on the other hand, contributes to the compound's stability and solubility, making it a valuable intermediate in medicinal chemistry. Recent synthetic methodologies have improved the efficiency and yield of producing this compound, enabling its broader application in drug discovery programs.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid as a precursor for the development of kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity and selectivity, leading to the identification of several lead candidates with promising in vitro and in vivo efficacy.
Another notable application of this compound is in the field of central nervous system (CNS) drug discovery. A recent preprint on bioRxiv highlighted its potential as a modulator of neurotransmitter receptors. The study revealed that the compound's azetidine moiety interacts with specific binding sites on GABA receptors, suggesting its utility in the treatment of neurological disorders such as epilepsy and anxiety. Further pharmacological evaluations are underway to assess its safety and efficacy in preclinical models.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid. Future studies should focus on elucidating its detailed mechanism of action and exploring its applicability in combination therapies.
In conclusion, the compound 2-(azetidin-3-yl)-2-methyl-propanenitrile;2,2,2-trifluoroacetic acid (CAS: 1466514-83-9) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for drug discovery. Continued research and development efforts are expected to yield novel therapeutics that address unmet medical needs across various disease areas.
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